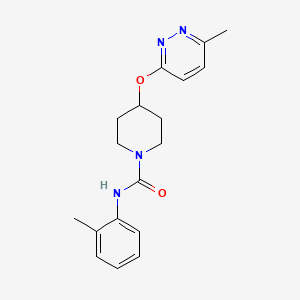

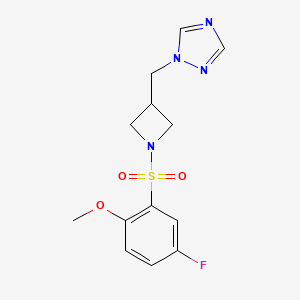

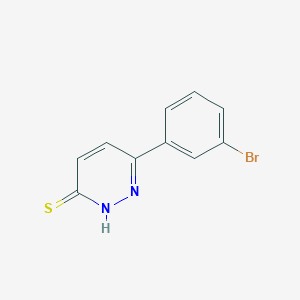

![molecular formula C15H15FN2O4 B2617274 ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate CAS No. 1242808-71-4](/img/structure/B2617274.png)

ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a reactant used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines for possible use as antimalarial treatments .

Chemical Reactions Analysis

This compound is used as a reactant in condensation reactions with diamines via C-C bond cleavage . It’s also used for the preparation of biologically active molecules .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Several studies have been dedicated to synthesizing and characterizing derivatives of dihydropyrimidinones, including compounds structurally related to ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate. These efforts involve innovative synthetic routes, employing methods like the S-arylation method and utilizing reagents such as EDC·HCl and HOBt for coupling reactions. The synthesized compounds are characterized using techniques like NMR, IR, MS, and specific rotation measurement, which confirm their expected structures and enantiomeric forms (Xiong Jing, 2011); (Y. Riadi et al., 2021).

Antitumor Activities

Compounds with the core structure of dihydropyrimidinones have demonstrated selective antitumor activities against various cancer cell lines. This includes inhibitory effects against leukemia HL-60 and liver cancer BEL-7402 cells, showcasing the potential therapeutic applications of these compounds in cancer treatment. The R-configuration of these molecules has been highlighted as a contributing factor to their antitumor efficacy (J. Xiong et al., 2009).

Enzyme Inhibition

Research on derivatives of ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate has also explored their potential as enzyme inhibitors. Notably, compounds have shown potent inhibitory activity towards important enzymes like VEGFR-2 and EGFR tyrosine kinases. These findings suggest that such compounds could serve as effective anti-cancer agents by targeting specific pathways involved in tumor growth and metastasis (Y. Riadi et al., 2021).

Herbicidal Activity

In addition to their potential medical applications, some derivatives have demonstrated significant herbicidal activities. This includes effectiveness against dicotyledonous weeds, highlighting the versatility of these compounds in agricultural as well as pharmaceutical applications. The compounds exhibited better herbicidal activities at both pre-emergence and post-emergence stages, offering a new avenue for weed management strategies (Daoxin Wu et al., 2011).

Propiedades

IUPAC Name |

ethyl 2-[3-(3-fluorophenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4/c1-3-22-14(20)9-17-13(19)7-10(2)18(15(17)21)12-6-4-5-11(16)8-12/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLSDSVTVIXYGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=C(N(C1=O)C2=CC(=CC=C2)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)

![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)

![2-[2-(2-Morpholin-4-ylethoxy)ethoxy]ethanol](/img/structure/B2617212.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2617213.png)